Product packaging for Benzene, 1-(iodoethynyl)-4-methyl-(Cat. No.:CAS No. 33675-56-8)

Benzene, 1-(iodoethynyl)-4-methyl-

Cat. No.: B12041482
CAS No.: 33675-56-8
M. Wt: 242.06 g/mol
InChI Key: IWVHHJABVBKPQY-UHFFFAOYSA-N
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Description

Significance of Iodoalkynes as Versatile Synthetic Intermediates

Iodoalkynes are recognized as crucial and highly versatile synthons in organic synthesis. rsc.org Their importance stems from the unique reactivity of the carbon-iodine (C-I) bond within the alkynyl framework, which facilitates its easy conversion into other functional groups. nih.gov This reactivity makes them valuable precursors and building blocks for a wide array of complex molecules, including biologically active substances, pharmaceuticals, and advanced materials. rsc.orgnih.govorganic-chemistry.org

The development of efficient methods for synthesizing 1-iodoalkynes has been a significant area of research. Traditional methods often required harsh conditions or the use of metal acetylides. organic-chemistry.org However, recent advancements have led to milder and more efficient protocols, such as the use of hypervalent iodine reagents, which allow for the synthesis of 1-iodoalkynes in good to excellent yields under mild conditions. nih.govorganic-chemistry.org Other modern methods include the iodination of terminal alkynes using N-iodosuccinimide (NIS) catalyzed by γ-Al2O3, which offers excellent chemoselectivity and functional group tolerance. rsc.org These improved synthetic routes have made iodoalkynes more accessible for various applications, expanding their role in organic chemistry.

Contextualizing Benzene (B151609), 1-(iodoethynyl)-4-methyl- within Aromatic Iodoalkyne Chemistry

Benzene, 1-(iodoethynyl)-4-methyl- , also known as 4-(iodoethynyl)toluene, is a specific example of an aromatic iodoalkyne. lookchem.com Its structure consists of a benzene ring substituted at the 1-position with an iodoethynyl group (-C≡CI) and at the 4-position with a methyl group (-CH3). lookchem.com The presence of the methyl group, an electron-donating group, increases the nucleophilicity of the aromatic ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. msu.edulibretexts.org

This compound serves as a valuable intermediate in organic synthesis. For instance, it can participate in C(sp)–S cross-coupling reactions with thiols under visible-light-triggered photocatalysis to form alkynyl thioethers. acs.org The synthesis of Benzene, 1-(iodoethynyl)-4-methyl- can be achieved through the iodination of the corresponding terminal alkyne, 1-ethynyl-4-methylbenzene (also known as 4-ethynyltoluene (B1208493) or p-tolylethyne). nih.govontosight.ai One method involves the use of a hypervalent-iodine reagent system, such as (diacetoxyiodo)benzene (B116549) (PIDA) and tetrabutylammonium (B224687) iodide (TBAI), which selectively yields the 1-iodoalkyne. nih.gov

Below are the key chemical properties of Benzene, 1-(iodoethynyl)-4-methyl-:

PropertyValue
Molecular FormulaC9H7I lookchem.com
Molecular Weight242.059 g/mol lookchem.com
Boiling Point (Predicted)249.6 ± 23.0 °C lookchem.com
Density (Predicted)1.70 ± 0.1 g/cm³ lookchem.com
Exact Mass241.95925 lookchem.com
LogP2.73900 lookchem.com
Hydrogen Bond Donor Count0 lookchem.com
Hydrogen Bond Acceptor Count0 lookchem.com
Rotatable Bond Count1 lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7I B12041482 Benzene, 1-(iodoethynyl)-4-methyl- CAS No. 33675-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33675-56-8

Molecular Formula

C9H7I

Molecular Weight

242.06 g/mol

IUPAC Name

1-(2-iodoethynyl)-4-methylbenzene

InChI

InChI=1S/C9H7I/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3

InChI Key

IWVHHJABVBKPQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CI

Origin of Product

United States

Synthetic Methodologies for Benzene, 1 Iodoethynyl 4 Methyl

Oxidative Iodination Protocols for Terminal Alkynes

The direct iodination of terminal alkynes is a highly desirable method for the synthesis of 1-iodoalkynes. rsc.org This section details various oxidative iodination techniques used to synthesize Benzene (B151609), 1-(iodoethynyl)-4-methyl-.

Hypervalent-Iodine Reagent Mediated Synthesesjove.comnih.gov

Hypervalent iodine reagents are known for their ability to mediate a variety of oxidative transformations, including the iodination of alkynes. jove.comnih.govwikipedia.orgarkat-usa.orgorganic-chemistry.orgnih.gov These reagents are attractive due to their low toxicity and stability. organic-chemistry.orgnih.gov

A combination of tetrabutylammonium (B224687) iodide (TBAI) and (diacetoxyiodo)benzene (B116549) (PIDA) has been shown to be highly effective for the selective synthesis of 1-iodoalkynes. jove.comnih.gov In a representative procedure, the terminal alkyne, 1-ethynyl-4-methylbenzene, is treated with PIDA (1.0 equivalent) and TBAI (1.2 equivalents) in a solvent such as acetonitrile (B52724) (CH3CN), tetrahydrofuran (B95107) (THF), or diethyl ether (Et2O) at room temperature. jove.comnih.gov This method demonstrates excellent chemoselectivity, affording the desired 1-(iodoethynyl)-4-methylbenzene in high yield. jove.comnih.govresearchgate.net The reaction using p-tolylethyne as a model substrate showed 100% conversion to the 1-iodoalkyne. jove.comnih.gov

Table 1: Synthesis of 1-(Iodoethynyl)-4-methylbenzene using TBAI and PIDA jove.comnih.gov

SubstrateReagentsSolventTime (h)Yield (%)
1-Ethynyl-4-methylbenzenePIDA, TBAICH3CN3High

While the combination of potassium iodide (KI) and PIDA can also be used for the iodination of terminal alkynes, it has been observed to favor the formation of 1,2-diiodoalkenes, particularly when a mixture of acetonitrile and water is used as the solvent. jove.comnih.gov However, under specific conditions, this system can be directed towards the synthesis of 1-iodoalkynes. For instance, treatment of terminal alkynes with (diacetoxyiodo)benzene, potassium iodide, and a catalytic amount of copper(I) iodide under mild conditions has been reported to afford 1-iodoalkynes in good to excellent yields. organic-chemistry.orgsemanticscholar.org Another study demonstrated that using stoichiometric KI and copper(II) sulfate (B86663) in an acetate (B1210297) buffer can also yield the desired iodoalkyne. nih.gov

N-Iodosuccinimide (NIS) Based Iodinationmdpi.comresearchgate.net

N-Iodosuccinimide (NIS) is a widely used iodinating agent for various organic transformations, including the iodination of terminal alkynes. rsc.orgmdpi.comresearchgate.netcommonorganicchemistry.comorganic-chemistry.orgchemicalbook.comwikipedia.org The reactivity of NIS can be enhanced by the use of catalysts.

The use of inexpensive and mild inorganic bases as catalysts for the NIS-mediated iodination of terminal alkynes provides an efficient and economical synthetic route. mdpi.comresearchgate.net Potassium carbonate (K2CO3) has been identified as a particularly effective catalyst for this transformation. mdpi.comresearchgate.net In a typical reaction, the terminal alkyne is treated with NIS in the presence of a catalytic amount of K2CO3 in a solvent like methanol (B129727). mdpi.comresearchgate.net This method has been shown to produce 1-iodoalkynes in excellent yields (up to 99%) for a variety of substrates. mdpi.comresearchgate.net The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can further enhance the reaction rate and yield, especially when using a solvent in which K2CO3 has low solubility. researchgate.net

Table 2: K2CO3-Catalyzed Iodination of Terminal Alkynes with NIS mdpi.comresearchgate.net

SubstrateCatalystSolventTemperature (°C)Time (min)Yield (%)
PhenylacetyleneK2CO3 (1.5 mol%)Methanol401097.6
PhenylacetyleneK2CO3 (0.03 eq.), TBAB (0.03 eq.)Methanol401099

This table showcases the efficiency of K2CO3 as a catalyst in the NIS-based iodination of terminal alkynes, with and without the use of a phase-transfer catalyst.

In addition to inorganic bases, organic bases such as 4-Dimethylaminopyridine (B28879) (DMAP) have also proven to be highly effective catalysts for the 1-iodination of terminal alkynes using NIS. mdpi.com This method offers another facile and efficient route to 1-iodoalkynes, achieving excellent yields for a range of substrates. mdpi.com The use of a weak organic base like DMAP provides a valuable alternative to other catalytic systems. mdpi.com

Silver(I) Fluoride (B91410) and N-Iodosuccinimide Desilylative Iodination

The synthesis of 1-iodoalkynes can be accomplished through the halodesilylation of a silyl-protected alkyne, such as a trimethylsilyl (B98337) (TMS) derivative. This method involves the cleavage of the carbon-silicon bond and the concurrent formation of a carbon-iodine bond. N-Iodosuccinimide (NIS) is a commonly used electrophilic iodinating agent for such transformations due to its ease of handling and reactivity. organic-chemistry.org

The role of a silver(I) salt in these reactions is typically to act as a Lewis acid catalyst, activating the iodinating agent. mdpi.comnih.gov For instance, silver salts like silver triflimide have been used to catalyze the activation of NIS for the iodination of arenes. organic-chemistry.org While the combination of a silver salt and NIS is established for various iodination reactions, the specific use of Silver(I) Fluoride (AgF) with NIS for the desilylative iodination of 1-methyl-4-((trimethylsilyl)ethynyl)benzene to yield Benzene, 1-(iodoethynyl)-4-methyl- is not extensively detailed in prominent scientific literature. The general principle would involve the fluoride ion from AgF facilitating the removal of the silyl (B83357) protecting group, while the silver-activated NIS provides the electrophilic iodine.

Precursor Chemistry and Substrate Scope in Aromatic Iodoalkyne Synthesis

The primary precursor for the synthesis of Benzene, 1-(iodoethynyl)-4-methyl- via direct iodination is p-Tolylethyne , also known as 4-ethynyltoluene (B1208493) or 4-methylphenylacetylene.

p-Tolylethyne is frequently employed as a model substrate in studies developing new iodination methods for terminal alkynes. Its simple structure and the presence of the electron-donating methyl group on the aromatic ring make it a representative example of an aryl alkyne. The direct iodination of p-Tolylethyne with NIS can be achieved with high efficiency and chemoselectivity using various catalytic systems. These methods avoid the need for pre-activation of the alkyne with strong bases or the use of expensive metal catalysts. mdpi.comrsc.org

For example, the reaction can be effectively promoted by weak inorganic or organic bases, or by solid-supported catalysts like γ-Alumina. mdpi.comrsc.org The conditions are generally mild, and the reactions often proceed to completion in a short time with high yields.

Table 1: Iodination of p-Tolylethyne using various catalytic systems with NIS

CatalystBase/AcidSolventTemperature (°C)TimeYield (%)Reference
γ-Al₂O₃-CH₃CN801 h99 rsc.orgsemanticscholar.org
K₂CO₃K₂CO₃CH₃OH4010 min96.5 mdpi.comresearchgate.net
DMAPDMAPCH₃OH4010 min98.2 mdpi.comresearchgate.net
Acetic AcidAcetic AcidCH₃CN801 h98 researchgate.netorganic-chemistry.org

This table is interactive. Users can sort the data by clicking on the column headers.

Several general procedures have been established for the synthesis of a broad range of substituted aryl iodoalkynes from their corresponding terminal alkynes, showcasing good functional group tolerance. semanticscholar.org

One highly efficient method involves the use of N-Iodosuccinimide (NIS) in the presence of catalytic amounts of γ-Alumina (γ-Al₂O₃). rsc.orgnih.gov This procedure is attractive due to the low cost and stability of the catalyst, as well as the high yields and chemoselectivity observed. rsc.orgnih.gov The reaction is typically carried out in a solvent like acetonitrile at an elevated temperature. This method has been successfully applied to a variety of substituted aryl alkynes, including those with electron-donating and electron-withdrawing groups. semanticscholar.orgnih.gov

Another general and effective protocol utilizes weak bases such as potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (DMAP) to catalyze the iodination with NIS. mdpi.comresearchgate.net These reactions are often very rapid and can be performed under mild conditions, for instance, in methanol at 40°C. mdpi.comresearchgate.net These base-catalyzed methods are a good alternative to procedures that require strong bases or precious metals. mdpi.com

A metal-free approach involves the activation of NIS with acetic acid. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method also demonstrates high efficiency and chemoselectivity for the direct iodination of terminal alkynes, providing the desired 1-iodoalkyne products in excellent yields. organic-chemistry.orgorganic-chemistry.org

Table 2: Substrate Scope for the γ-Al₂O₃/NIS Mediated Synthesis of Aryl Iodoalkynes

SubstrateProductYield (%)Reference
Phenylacetylene1-Iodo-2-phenylethyne90 semanticscholar.org
4-Methoxyphenylacetylene1-(Iodoethynyl)-4-methoxybenzene99 semanticscholar.org
4-Chlorophenylacetylene1-Chloro-4-(iodoethynyl)benzene98 semanticscholar.org
4-Bromophenylacetylene1-Bromo-4-(iodoethynyl)benzene99 semanticscholar.org
3-Methoxyphenylacetylene1-(Iodoethynyl)-3-methoxybenzene97 semanticscholar.org

This table is interactive. Users can sort the data by clicking on the column headers.

Reactivity Profiles and Mechanistic Investigations of Benzene, 1 Iodoethynyl 4 Methyl

Carbon-Carbon Bond Forming Transformations

Cross-Coupling Methodologies

Benzene (B151609), 1-(iodoethynyl)-4-methyl- serves as a key building block in a range of cross-coupling reactions, enabling the construction of complex molecular architectures. Its reactivity is primarily centered on the polarized C-I bond of the iodoalkyne functional group.

The Sonogashira reaction, a cornerstone of C(sp²)-C(sp) bond formation, traditionally involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. In a modified approach, iodoalkynes such as Benzene, 1-(iodoethynyl)-4-methyl- can act as the electrophilic partner, coupling with terminal alkynes. However, the more common application involves using the parent terminal alkyne, p-tolylacetylene, in standard Sonogashira couplings.

Modern advancements in Sonogashira methodology have focused on developing more robust and milder reaction conditions, which are applicable to substrates like Benzene, 1-(iodoethynyl)-4-methyl-. These modifications include copper-free protocols, which mitigate the formation of undesired alkyne homocoupling (Glaser coupling) byproducts and are beneficial for synthesizing sensitive or biologically relevant molecules. organic-chemistry.org Ligand design has also been crucial, with bulky, electron-rich phosphine ligands enabling high catalytic turnover and allowing the use of less reactive coupling partners under milder conditions. Amine- and solvent-free conditions have also been developed, enhancing the reaction's efficiency and environmental friendliness. organic-chemistry.org

The Suzuki-Miyaura coupling is a powerful method for C(sp²)-C(sp²) bond formation, typically involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.

The use of iodoalkynes, such as Benzene, 1-(iodoethynyl)-4-methyl-, as the electrophilic partner in a traditional Suzuki-Miyaura coupling is not a commonly reported transformation. The standard catalytic cycle is optimized for the activation of C(sp²)-Halogen bonds. However, related gold-catalyzed Sonogashira-type coupling reactions have been developed that successfully couple arylboronic acids with terminal alkynes, proceeding through a distinct Au(I)/Au(III) catalytic cycle under mild conditions. beilstein-journals.org This demonstrates an alternative strategy for connecting aryl and alkynyl fragments using boronic acids, although it deviates from the classical Suzuki-Miyaura pathway. A gold-catalyzed umpolung Sonogashira-type coupling between boronic acids and alkynyl hypervalent iodine(III) reagents has also been reported, further expanding the toolbox for such connections. rsc.org

A significant advancement in C-C bond formation is the development of a transition-metal and photocatalyst-free inverse Sonogashira coupling reaction. This methodology allows for the direct C-H alkynylation of arenes and heteroarenes using iodoalkynes like Benzene, 1-(iodoethynyl)-4-methyl-. nih.gov The reaction is initiated by the direct photoexcitation of the iodoalkyne with visible light (e.g., blue LEDs).

Mechanistic and computational studies suggest that upon irradiation, the iodoalkyne is activated to an excited state, which then functions as an "alkynyl radical synthetic equivalent". nih.gov This highly reactive species can then engage in a cross-coupling reaction with a variety of C(sp²)-H bonds under very mild conditions. The presence of an electron-donating group on the aryl iodoalkyne, such as the para-methyl group in Benzene, 1-(iodoethynyl)-4-methyl-, is well-tolerated and leads to good yields of the alkynylated arene products.

Aryl IodoalkyneArene Coupling PartnerBaseSolventConditionsProductYield (%)
Benzene, 1-(iodoethynyl)-4-methyl- 1,3,5-TrimethoxybenzeneCsFDCEBlue LED, rt, 70 h1,3,5-Trimethoxy-2-(p-tolylethynyl)benzene60
1-Iodoethynylbenzene1,3,5-TrimethoxybenzeneCsFDCEBlue LED, rt, 70 h1,3,5-Trimethoxy-2-(phenylethynyl)benzene54
Benzene, 1-(iodoethynyl)-4-(tert-butyl)-1,3,5-TrimethoxybenzeneCsFDCEBlue LED, rt, 70 h1-(4-(tert-Butyl)phenylethynyl)-2,4,6-trimethoxybenzene79

Table 1: Examples of Photoinduced Inverse Sonogashira Coupling Reactions of Aryl Iodoalkynes with 1,3,5-Trimethoxybenzene. Data sourced from related studies on aryl iodoethynyls.

Alkynylative Cyclization Reactions

Benzene, 1-(iodoethynyl)-4-methyl- is an effective coupling partner in dual catalytic reactions for the synthesis of complex heterocyclic structures. One prominent example is the photosensitized alkynylative cyclization of o-alkynylphenols with iodoalkynes. nih.gov This reaction utilizes a combination of gold(I) and iridium(III) catalysts under visible light irradiation.

The proposed mechanism involves the gold(I)-catalyzed cyclization of the o-alkynylphenol, which generates a vinylgold(I) intermediate. Concurrently, the iridium(III) photocatalyst, upon excitation by blue LEDs, sensitizes the iodoalkyne. This process facilitates the oxidative addition of the iodoalkyne to the vinylgold(I) species, forming a gold(III) intermediate. Subsequent reductive elimination yields the desired 2,3-disubstituted alkynylbenzofuran and regenerates the gold(I) catalyst. nih.gov This methodology provides a powerful route to densely functionalized benzofurans by combining C-O and C-C bond formation in a single operation.

Hydroarylation Reactions

Hydroarylation, the addition of an aromatic C-H bond across an unsaturated C-C bond, is an atom-economical method for forming C-C bonds. While gold catalysts are known to facilitate the hydroarylation of alkynes, the intermolecular hydroarylation of haloalkynes like Benzene, 1-(iodoethynyl)-4-methyl- with simple arenes is challenging and not widely documented. rsc.orgresearchgate.net The presence of the iodo group can lead to alternative reaction pathways or catalyst deactivation.

However, specific examples of hydroarylation involving haloalkynes have been developed with highly nucleophilic arenes, such as indoles. A highly regio- and stereoselective gold(I)-catalyzed hydroarylation of indoles with haloalkynes has been reported. bit.edu.cnacs.org This reaction proceeds under mild, room temperature conditions to afford Z-alkenyl indole derivatives with high selectivity. Computational studies support a concerted C2 addition of the indole to the gold-activated haloalkyne. acs.org This demonstrates that while a general hydroarylation may be difficult, the reaction is feasible with appropriately activated aromatic partners.

Non-Covalent Interactions: Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base or nucleophile rsc.orgmdpi.com. This interaction arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond mdpi.com. In the context of Benzene, 1-(iodoethynyl)-4-methyl-, the iodine atom serves as a potent halogen bond (XB) donor, capable of forming directional and tunable interactions with a variety of halogen bond acceptors. The strength and nature of these bonds are influenced by both the acceptor and electronic effects on the iodoethynylbenzene framework.

Experimental studies have systematically characterized the interactions between (iodoethynyl)benzene (B1606193) derivatives and various halogen bond acceptors in solution. The binding affinity of these acceptors has been quantified, revealing a clear trend in interaction strength. Studies involving a range of acceptors with iodoalkynes have demonstrated that the strength of the halogen bond increases in the order of pyridine < C═O < S═O < P═O < quinuclidine (B89598) researchgate.netnih.gov.

The interactions are typically weak, with binding free enthalpies (ΔG) in the range of -1.1 to -2.4 kcal mol⁻¹ for the interaction with quinuclidine in a benzene solvent at 298 K researchgate.netnih.gov. Despite the modest strength, these interactions are highly directional and have been observed to form diverse packing motifs in the solid state researchgate.netnih.gov. The enthalpic driving force behind the bond formation is often counteracted by an unfavorable entropic term researchgate.netnih.gov.

Binding Affinity of Halogen Bond Acceptors with (Iodoethynyl)benzene Derivatives
Acceptor Functional GroupRelative Binding Affinity
PyridineWeakest
Carbonyl (C=O)
Sulfoxide (S=O)
Phosphine Oxide (P=O)
QuinuclidineStrongest

The electronic nature of substituents on the benzene ring significantly influences the strength of the halogen bond donated by the iodoethynyl group. Electron-withdrawing groups (EWGs) enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond, while electron-donating groups (EDGs) have the opposite effect chemistryviews.orgetamu.edu.

This relationship has been experimentally validated through studies that show a strong Linear Free-Energy Relationship (LFER) between the binding free enthalpies (ΔG) of substituted (iodoethynyl)benzene donors with quinuclidine and the Hammett parameter (σpara) of the substituent researchgate.netnih.gov. For instance, replacing an electron-donating methyl group with a more strongly electron-withdrawing group leads to a more negative ΔG, indicating a stronger halogen bond. This tunability is a key feature of halogen bonding and allows for the rational design of supramolecular assemblies etamu.edu. Computational studies have further corroborated these findings, showing that EWGs like nitro (NO₂) and cyano (CN) groups strengthen the interaction, whereas EDGs such as amino (NH₂) and methyl (CH₃) groups weaken it chemistryviews.org.

Effect of para-Substituents on Halogen Bonding Free Enthalpy (ΔG) with Quinuclidine
Substituent (R) on 4-R-C₆H₄-C≡C-IHammett Parameter (σpara)Binding Free Enthalpy (ΔG, kcal mol⁻¹)Relative Halogen Bond Strength
-OCH₃-0.27-1.1Weaker
-CH₃-0.17-1.3
-H0.00-1.5
-CF₃0.54-2.2
-NO₂0.78-2.4Stronger

Proposed Reaction Mechanisms and Intermediates

While specific studies on the photoinduced free-radical pathways of Benzene, 1-(iodoethynyl)-4-methyl- are not extensively detailed in the provided literature, general principles of photochemistry and radical chemistry allow for the proposal of plausible mechanisms. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon irradiation with ultraviolet light. This process would generate a tolyl-ethynyl radical and an iodine radical.

In the presence of suitable substrates or solvents, these highly reactive radical intermediates can initiate a cascade of reactions. For example, in the presence of oxygen, the tolyl-ethynyl radical could react to form peroxy radicals, which are key intermediates in many oxidation processes nih.gov. In non-aqueous solvents, photoexcitation could lead to the formation of various carbon-centered radicals from the solvent molecules, initiated by the primary radicals generated from the parent compound mdpi.com. The application of techniques like Electron Paramagnetic Resonance (EPR) spin trapping would be necessary to detect and characterize these transient radical intermediates experimentally mdpi.com.

The ethynyl group in Benzene, 1-(iodoethynyl)-4-methyl- is a prime site for activation by carbophilic gold catalysts, such as Au(I) or Au(III) complexes beilstein-journals.orgresearchgate.net. The general mechanism for gold-catalyzed reactions involving terminal alkynes provides a framework for understanding the potential reactivity of this compound.

The catalytic cycle is typically initiated by the coordination of the gold catalyst to the alkyne's C≡C triple bond. This π-acid activation renders the alkyne more susceptible to nucleophilic attack beilstein-journals.org. A plausible subsequent step involves an intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule or an intermolecular reaction with an external nucleophile rsc.org. This attack leads to the formation of a vinyl-gold intermediate. Depending on the reaction conditions and substrates, this intermediate can undergo various transformations, such as protodeauration, to release the final product and regenerate the gold catalyst. In tandem reactions, the initial gold-activated intermediate can behave as a dipole and participate in cycloaddition reactions beilstein-journals.org. The specific pathway and resulting products are highly dependent on the nature of the other reactants and the ligand environment of the gold catalyst researchgate.net.

Advanced Applications in Complex Molecular Synthesis

Role as a Versatile Building Block in Diversified Organic Synthesis

The reactivity of the iodoalkyne group in Benzene (B151609), 1-(iodoethynyl)-4-methyl- makes it an exceptionally useful building block for constructing complex molecular architectures through various organic reactions. wikipedia.orgorganic-chemistry.org Its utility is most prominently demonstrated in cross-coupling and cycloaddition reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful tools utilizing this compound is the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnih.gov In this context, Benzene, 1-(iodoethynyl)-4-methyl- serves as the haloalkyne component, readily reacting with a wide array of terminal alkynes to produce unsymmetrical diynes. The reaction is valued for its mild conditions and tolerance of various functional groups, making it a cornerstone in the synthesis of natural products, pharmaceuticals, and complex organic molecules. wikipedia.orgresearchgate.net The resulting internal alkynes are themselves versatile intermediates that can be further transformed into other functional groups like Z-alkenes and alkanes. researchgate.net

Another significant application is in the synthesis of alkynyl thioethers . Research has shown that 1-haloalkynes, including iodoalkynes like Benzene, 1-(iodoethynyl)-4-methyl-, can efficiently couple with aryl and alkyl thiols. acs.org For instance, a visible-light-triggered, Rhodamine B-catalyzed thiolation of haloalkynes provides a simple and efficient method for creating these valuable sulfur-containing compounds. acs.org Alkynyl thioethers are important precursors in organic synthesis and are found in various biologically active molecules and functional polymers. acs.org

Furthermore, the acetylenic bond in Benzene, 1-(iodoethynyl)-4-methyl- can participate in various cycloaddition reactions . These reactions are fundamental in constructing cyclic and heterocyclic systems. As a dienophile or dipolarophile, it can react with dienes and 1,3-dipoles to form a diverse range of ring structures, which are prevalent in many biologically active compounds.

Synthetic Utility Towards Advanced Materials

The structural attributes of Benzene, 1-(iodoethynyl)-4-methyl- make it a valuable monomer and building block for the synthesis of advanced organic materials, particularly conjugated polymers and nanomaterials. wikipedia.orgbldpharm.com These materials are of great interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). lbl.govresearchgate.netsigmaaldrich.com

The Sonogashira coupling reaction is a key method for creating the extended π-conjugated systems that are characteristic of these materials. rsc.org By polymerizing bifunctional monomers, where at least one contains the p-tolylacetylene unit derived from Benzene, 1-(iodoethynyl)-4-methyl-, researchers can synthesize a variety of conjugated polymers . For example, it can be used in the synthesis of thiophene-flanked benzothiadiazole (DTBT) derivatives, which are important building blocks for high-performance polymers in optoelectronic devices. rsc.org

Additionally, research into the polymerization of substituted phenylacetylenes has demonstrated the creation of high molecular weight, stereoregular polymers. For instance, the polymerization of 1-ethynyl-4-methylbenzene, a related compound, using a rhodium(I) catalyst yields poly(phenylacetylene)s with high molecular weights, which is crucial for achieving desirable mechanical and electronic properties in the resulting materials. researchgate.net The incorporation of the tolyl group can enhance the solubility and processability of these polymers, which is a significant advantage for device fabrication. The resulting materials often exhibit valuable semiconducting and luminescent properties. researchgate.net

Examples of Material Precursors Synthesized via Sonogashira Coupling:

Reactant 1 Reactant 2 Product Type Potential Application
Benzene, 1-(iodoethynyl)-4-methyl- Diethynylarene Arylene-ethynylene Polymer Organic Electronics wikipedia.orgresearchgate.net

Applications in Fine Chemical Synthesis

In the realm of fine chemical synthesis, Benzene, 1-(iodoethynyl)-4-methyl- serves as a crucial intermediate for producing high-value molecules, including pharmaceuticals and other biologically active compounds. wikipedia.orgbeilstein-journals.orgzmsilane.comshreemlifesciences.com The iodoalkyne functionality allows for its strategic incorporation into complex synthetic pathways.

The Sonogashira coupling reaction is again a central tool in this context. It is employed in the industrial synthesis of various pharmaceutical intermediates. beilstein-journals.org For example, the synthesis of α,β-acetylenic ketones, which are important scaffolds in many pharmaceutical compounds, can be achieved through carbonylative Sonogashira coupling reactions. researchgate.net A notable example of its application is in the synthesis of intermediates for drugs like Erlotinib , an anticancer therapeutic. The core structure of such molecules often involves acetylenic linkages formed via Sonogashira coupling. beilstein-journals.org

The synthesis of alkynyl thioethers from Benzene, 1-(iodoethynyl)-4-methyl- also has direct relevance to fine chemical production. acs.org These compounds are not only synthetic intermediates but are also present in molecules with demonstrated biological activity, including potential roles as enzyme inhibitors and antimicrobial agents. acs.org

Reaction Examples in Fine Chemical Synthesis:

Starting Material Reagent Reaction Type Product Class
Benzene, 1-(iodoethynyl)-4-methyl- Terminal Alkyne Sonogashira Coupling nih.gov Disubstituted Alkyne
Benzene, 1-(iodoethynyl)-4-methyl- Thiophenol Thiolation acs.org Alkynyl Thioether
Benzene, 1-(iodoethynyl)-4-methyl- Arylboronic Acid Suzuki-Miyaura Coupling* Aryl-substituted Alkyne
Benzene, 1-(iodoethynyl)-4-methyl- Diene Diels-Alder Cycloaddition* Substituted Benzene Derivative

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) analysis of Benzene (B151609), 1-(iodoethynyl)-4-methyl-, provides distinct signals that correspond to the different types of protons in the molecule. The analysis is typically performed in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

In a typical ¹H NMR spectrum, the aromatic protons on the p-substituted benzene ring appear as two distinct doublets. The two protons closer to the methyl group are chemically equivalent, as are the two protons closer to the iodoethynyl group. This results in a characteristic AA'BB' splitting pattern, often simplified as two doublets. The singlet signal corresponds to the three protons of the methyl (-CH₃) group attached to the benzene ring.

Detailed research findings from a study using a 500 MHz spectrometer in CDCl₃ reported the following chemical shifts (δ) and coupling constants (J):

A doublet at δ 7.32 ppm with a coupling constant of J = 7.3 Hz, corresponding to the two aromatic protons adjacent to the iodoethynyl group.

A doublet at δ 7.11 ppm with a coupling constant of J = 7.5 Hz, corresponding to the two aromatic protons adjacent to the methyl group.

A singlet at δ 2.34 ppm, which is attributed to the three protons of the methyl group.

¹H NMR Data for Benzene, 1-(iodoethynyl)-4-methyl-

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.32Doublet (d)7.32HAromatic Protons (ortho to -C≡CI)
7.11Doublet (d)7.52HAromatic Protons (ortho to -CH₃)
2.34Singlet (s)N/A3HMethyl Protons (-CH₃)

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Due to the symmetry of the p-substituted ring, not all nine carbon atoms produce unique signals.

The spectrum shows distinct signals for the quaternary carbons (the carbon attached to the methyl group, the carbon attached to the iodoethynyl group, and the two carbons of the alkyne), the four aromatic CH carbons (which appear as two signals due to symmetry), and the methyl carbon.

In a study using a 126 MHz spectrometer in CDCl₃, the following chemical shifts were recorded:

The carbon of the methyl group (-CH₃) appears at a characteristic upfield shift of δ 21.50 ppm.

The two carbons of the iodoethynyl group are observed at δ 94.21 ppm and δ 4.90 ppm. The significant difference in their chemical shifts is due to the influence of the iodine atom.

The aromatic carbons show signals at δ 138.98, 132.16, 128.95, and 120.32 ppm.

¹³C NMR Data for Benzene, 1-(iodoethynyl)-4-methyl-

Chemical Shift (δ) ppmAssignment
138.98Aromatic C (quaternary, attached to -CH₃)
132.16Aromatic CH
128.95Aromatic CH
120.32Aromatic C (quaternary, attached to -C≡CI)
94.21Alkynyl C (-C≡CI)
21.50Methyl C (-CH₃)
4.90Alkynyl C (-C≡CI)

High-Performance Liquid Chromatography (HPLC) for Purity and Selectivity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of synthesized compounds like Benzene, 1-(iodoethynyl)-4-methyl-, and for monitoring the progress and selectivity of chemical reactions. By employing a suitable stationary phase (column) and mobile phase, HPLC can effectively separate the target compound from any starting materials, by-products, or other impurities.

While HPLC is a standard method for purity assessment in organic synthesis, specific, detailed experimental conditions and chromatograms for the analysis of Benzene, 1-(iodoethynyl)-4-methyl- are not extensively documented in publicly available scientific literature. The development of a specific HPLC method would typically involve screening various combinations of reverse-phase or normal-phase columns and optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water or hexane (B92381) and ethyl acetate) to achieve adequate separation and a well-defined peak for the compound. The purity is then determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound, which provides strong evidence for its identity. The empirical formula of Benzene, 1-(iodoethynyl)-4-methyl- is C₉H₇I. sigmaaldrich.com

The calculated molecular weight of this compound is 242.06 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) can provide an even more precise measurement of the mass. The exact mass of Benzene, 1-(iodoethynyl)-4-methyl-, has been reported to be 241.95925. lookchem.com This high level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, confirming that the measured mass corresponds to the chemical formula C₉H₇I.

Molecular Weight and Mass Data for Benzene, 1-(iodoethynyl)-4-methyl-

ParameterValueReference
Empirical FormulaC₉H₇I sigmaaldrich.com
Molecular Weight242.06 g/mol sigmaaldrich.com
Exact Mass241.95925 lookchem.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. mdpi.com It is widely employed to map out reaction mechanisms, identify transition states, and characterize reaction intermediates. bohrium.comrsc.org For a molecule like Benzene (B151609), 1-(iodoethynyl)-4-methyl-, DFT calculations can elucidate the pathways of various potential reactions, such as electrophilic additions to the alkyne, substitution reactions on the aromatic ring, and metal-catalyzed cross-coupling reactions.

DFT studies on related systems provide a framework for understanding the likely reaction mechanisms. For instance, investigations into the cyclization of benzene-substituted radicals have shown that DFT can predict regioselectivity by comparing the activation energies of different pathways. bohrium.com The presence of the benzene ring was found to thermodynamically stabilize certain products through delocalization, dramatically influencing the reaction's outcome. bohrium.com Similarly, DFT has been used to analyze the electrophilic iodination and chlorination of benzene, revealing the thermodynamics of each step, including the formation of intermediate σ-complexes. researchgate.net

In the context of Benzene, 1-(iodoethynyl)-4-methyl-, DFT calculations would typically involve:

Geometry Optimization: Determining the lowest-energy structures of reactants, products, and any intermediates or transition states.

Frequency Calculations: Confirming the nature of stationary points (as minima or transition states) and calculating zero-point vibrational energies.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or climbing image nudged elastic band (CI-NEB) are often used.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to ensure the located transition state connects the correct species.

The choice of DFT functional and basis set is crucial for obtaining accurate results. mdpi.com Hybrid functionals like B3LYP are popular for organic molecules, while others, such as the ωB97X-D, are noted for their performance in describing non-covalent interactions, which are critical in understanding phenomena like halogen bonding involving the iodoethynyl group. mdpi.comrsc.org

Electronic Energy Corrections and Gibbs Free Energy Calculations in Solution Phase

While gas-phase calculations provide a fundamental understanding of a reaction, most chemical transformations occur in solution. Solvents can significantly influence reaction rates and equilibria. Computational models account for these effects by adding corrections to the electronic energies calculated in the gas phase to determine the Gibbs free energy in solution (ΔGsolv).

The Gibbs free energy of a reaction in solution is a key determinant of its spontaneity and the position of chemical equilibrium. It is calculated by considering the enthalpy (ΔH) and entropy (ΔS) of the system. researchgate.net Computational methods can determine these thermodynamic parameters for reactions involving Benzene, 1-(iodoethynyl)-4-methyl-.

A systematic study on the halogen bonding of various para-substituted (iodoethynyl)benzenes with quinuclidine (B89598) in solution provides directly relevant thermodynamic data. ethz.ch By using ¹H NMR binding titrations, researchers determined the association constants (Kₐ) and, subsequently, the Gibbs free energy of binding (ΔG). Van't Hoff analysis, which examines the temperature dependence of Kₐ, allowed for the separation of the enthalpic (ΔH) and entropic (TΔS) contributions to the free energy. ethz.ch The data show that as the para-substituent on the (iodoethynyl)benzene (B1606193) becomes more electron-withdrawing, the halogen bond becomes stronger, primarily due to a more favorable enthalpic term. ethz.ch

To model solvent effects, implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are frequently used. researchgate.netresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, calculating the electrostatic interaction between the solute and the solvent.

The following interactive table presents thermodynamic data for the halogen-bonding interaction between various para-substituted (iodoethynyl)benzenes and quinuclidine, illustrating the electronic influence of the substituent on binding affinity. ethz.ch

Compound Para-substituent (R) ΔG (kcal/mol) in C₆D₆ -ΔH (kcal/mol) TΔS (kcal/mol) at 298 K
Benzene, 1-(iodoethynyl)-4-methoxy- -OCH₃-2.66.0-3.4
Benzene, 1-(iodoethynyl)-4-methyl- -CH₃-2.86.4-3.6
Benzene, 1-iodoethynyl- -H-3.27.0-3.8
Benzene, 1-fluoro-4-(iodoethynyl)- -F-3.37.2-3.9
Benzene, 1-chloro-4-(iodoethynyl)- -Cl-3.67.6-4.0
Benzene, 1-(iodoethynyl)-4-nitro- -NO₂-4.68.8-4.2

Data sourced from a study on halogen bonding in solution. ethz.ch

Mechanistic Insights from Computational Modeling

Computational modeling serves as a "computational microscope," providing profound mechanistic insights that complement experimental observations. rsc.orgescholarship.org By analyzing calculated structures, energies, and molecular orbitals, chemists can understand the underlying factors that control chemical reactivity and selectivity. rsc.orgcam.ac.uk

For reactions involving Benzene, 1-(iodoethynyl)-4-methyl-, computational modeling can reveal:

The Nature of the Transition State: Modeling allows for the detailed geometric and electronic characterization of transition states. This can confirm whether a reaction is concerted or stepwise and identify the key bond-forming and bond-breaking events. For example, studies on electrophilic bromination of substituted benzenes have used DFT to distinguish between direct substitution and addition-elimination mechanisms. rsc.org

The Origin of Regio- and Stereoselectivity: When a reaction can yield multiple isomers, computational modeling can explain the preference for one product over others by comparing the activation barriers of the competing pathways. bohrium.comresearchgate.net For substituted benzenes, the directing effects of groups like the methyl group (ortho-, para-directing) can be rationalized through analysis of charge distribution and orbital interactions in the transition states. rsc.org

The Role of Non-Covalent Interactions: Weak interactions, such as halogen bonding, hydrogen bonding, and van der Waals forces, can play a crucial role in steering reaction mechanisms. rsc.org For Benzene, 1-(iodoethynyl)-4-methyl-, the iodine atom can act as a halogen bond donor, an interaction that can be precisely modeled to understand its influence in catalysis or self-assembly. ethz.ch A computational study of (iodoethynyl)benzene derivatives demonstrated a linear free-energy relationship between the strength of the halogen bond and the electronic properties (Hammett parameter) of the substituent on the benzene ring. ethz.ch This provides a clear mechanistic link between the compound's electronic structure and its intermolecular interaction potential.

Benchmarking of Computational Methods for Iodoalkyne Reactivity

The reliability of computational predictions hinges on the chosen theoretical method. researchgate.netfigshare.com Benchmarking involves systematically comparing the results of various computational methods against high-accuracy reference data, either from more sophisticated calculations (like Coupled Cluster theory) or precise experimental results. github.iopeerj.com This process is vital for selecting a method that provides the best balance of accuracy and computational cost for a specific chemical problem. researchgate.netd-nb.info

For iodoalkyne reactivity, a robust benchmark study would assess the performance of different DFT functionals and basis sets in predicting key properties such as:

Reaction Barrier Heights and Energies: The accuracy of predicted reaction kinetics and thermodynamics is paramount. Studies have shown that the inclusion of Hartree-Fock exchange in the functional (as in hybrid functionals) and the addition of dispersion corrections (e.g., D3) are often important for accurate barrier height predictions. github.ioresearchgate.net

Geometries of Intermediates and Transition States: Accurate geometries are essential for a correct description of the reaction pathway.

Non-Covalent Interaction Energies: Given the importance of halogen bonding for iodoalkynes, the ability of a method to accurately describe these interactions is critical. ethz.ch

While a specific benchmark for Benzene, 1-(iodoethynyl)-4-methyl- is not available, general assessments of DFT methods for relevant chemical systems offer valuable guidance. For example, ωB97M-V has been identified as a top-performing functional for hydrolysis reaction barriers, while PBE0 and MPWB1K-D3 have shown high accuracy for transformations mediated by rhodium, a common catalyst in alkyne chemistry. github.ioresearchgate.net The following table summarizes the performance of various DFT functionals for predicting reaction energies in different chemical contexts, providing an idea of their general reliability.

DFT Functional Type Typical Application / Performance Note Mean Absolute Error (kcal/mol) in Benchmark Studies
B3LYP Hybrid-GGAA widely used functional for general organic chemistry. mdpi.com2.5 - 5.1 (Enzyme reactions) peerj.com
B3LYP-D3 Hybrid-GGA + DispersionB3LYP with added dispersion correction, often improving accuracy. researchgate.netReasonably accurate for Rh-mediated transformations. researchgate.net
ωB97X-D Range-Separated HybridGood for non-covalent interactions and general thermochemistry. rsc.orgGenerally provides high accuracy for reaction barriers.
PBE0-D3 Hybrid-GGA + DispersionFound to be among the most accurate for Rh-mediated transformations. researchgate.net~2.3 (Rh-mediated reactions) researchgate.net
M06-2X Hybrid-meta-GGABroadly applicable, with good performance for main-group thermochemistry and kinetics.Often shows low errors in various benchmarks.
ωB97M-V Range-Separated Hybrid-meta-GGAHigh performance across a wide range of applications, including kinetics. github.iochemrxiv.org~1.4 (Hydrolysis barriers) github.io

Performance data is context-dependent and sourced from various benchmark studies. github.iopeerj.comresearchgate.net The selection of an appropriate method should always be validated for the specific type of reactivity being investigated.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(iodoethynyl)-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : Silver-catalyzed rearrangements of propargylic sulfinates (e.g., tosyl derivatives) offer a viable pathway for synthesizing alkyne-substituted benzene analogs. For example, silver hexafluoroantimonate catalyzes the conversion of propargylic sulfinates to allenic sulfones under mild conditions (50°C, dichloromethane) . Adapting this method, iodination of terminal alkynes via Sonogashira coupling or halogen exchange (e.g., substituting bromine with iodine in precursors like 1-(bromomethyl)-4-methylbenzene ) could yield the target compound. Monitor reaction progress using TLC and optimize iodination stoichiometry to avoid overhalogenation.

Q. How can researchers characterize the structural integrity of 1-(iodoethynyl)-4-methylbenzene using spectroscopic techniques?

  • Methodological Answer : Combine mass spectrometry (MS) and NMR for unambiguous identification.
  • MS : Compare fragmentation patterns to analogs like 1-(bromomethyl)-4-methylbenzene (MW 185.06, base peak at m/z 91 for toluene fragment) . The iodoethynyl group may exhibit distinct isotopic clusters due to iodine’s natural abundance (e.g., m/z 127 for I⁺).
  • ¹H NMR : The methyl group (4-methyl) resonates at δ ~2.3 ppm, while the iodoethynyl proton (if present) appears as a singlet at δ ~3.0–3.5 ppm. Absence of protons on the ethynyl group simplifies splitting patterns.
  • ¹³C NMR : The sp-hybridized carbon in the iodoethynyl group appears at δ ~70–90 ppm, with iodine-induced deshielding .

Q. What safety precautions are critical when handling iodoethynyl-substituted aromatic compounds?

  • Methodological Answer :
  • Iodine volatility : Use cold traps and work in a fume hood to mitigate iodine vapor release.
  • Light sensitivity : Store derivatives in amber vials, as iodoalkynes are prone to photolytic degradation.
  • Reactivity : Avoid contact with oxidizing agents (e.g., peroxides) due to the ethynyl group’s potential for exothermic reactions. Reference safety protocols for analogous brominated compounds (e.g., p-methylbenzyl bromide ).

Advanced Research Questions

Q. How do electronic effects of the iodoethynyl group influence the reactivity of 4-methylbenzene in cross-coupling reactions?

  • Methodological Answer : The iodoethynyl group acts as both an electron-withdrawing substituent (via inductive effects) and a steric hindrance source.
  • Palladium-catalyzed couplings : Compare reactivity with bromo or chloro analogs (e.g., 1-(bromomethyl)-4-methylbenzene ). The C–I bond’s lower dissociation energy may enhance oxidative addition rates but reduce catalyst turnover due to iodide poisoning. Use bulky ligands (e.g., SPhos) to stabilize intermediates.
  • Computational modeling : Employ DFT calculations to map electron density distribution across the benzene ring, correlating with experimental reaction rates .

Q. What strategies resolve contradictions in spectral data for iodoethynyl-substituted aromatics (e.g., unexpected fragmentation in MS)?

  • Methodological Answer :
  • Isotopic interference : Iodoethynyl groups produce split peaks in MS (e.g., M⁺ at m/z 258 and M+2⁺ at m/z 260 due to ¹²⁷I and ¹²⁹I isotopes). Use high-resolution MS (HRMS) to distinguish from co-eluting contaminants .
  • Thermal degradation : During GC-MS analysis, iodoethynyl groups may decompose at high temperatures. Validate results with ambient ionization techniques (e.g., DESI) or LC-MS .

Q. How can 1-(iodoethynyl)-4-methylbenzene serve as a precursor in materials science (e.g., conductive polymers or metal-organic frameworks)?

  • Methodological Answer :
  • Conductive polymers : Polymerize via Glaser coupling (Cu(I)-mediated alkyne dimerization) to create π-conjugated backbones. Monitor conductivity changes using four-point probe measurements .
  • MOFs : Functionalize nodes with the iodoethynyl group to enhance metal-binding affinity (e.g., Ag⁺ or Cu⁺). Characterize porosity via BET analysis and compare with non-iodinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.